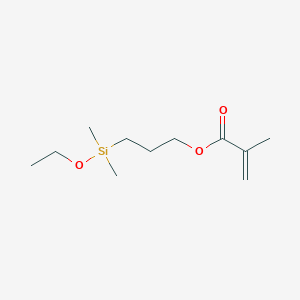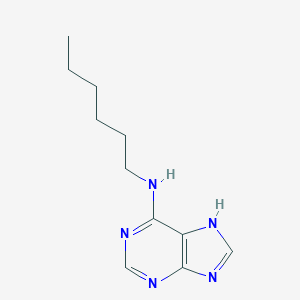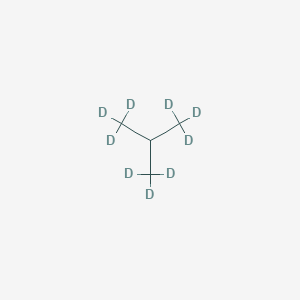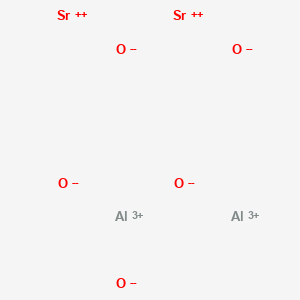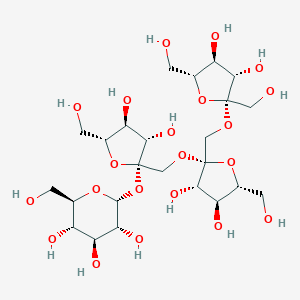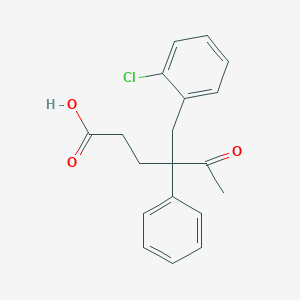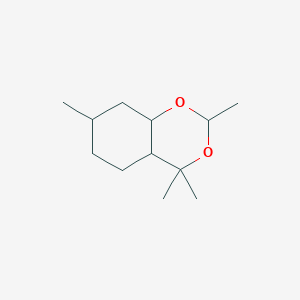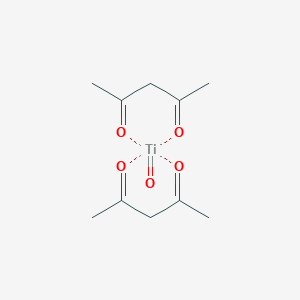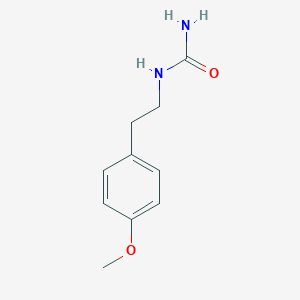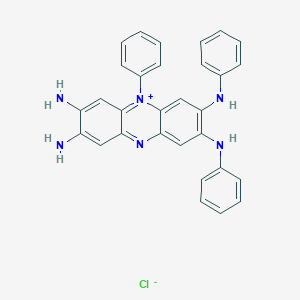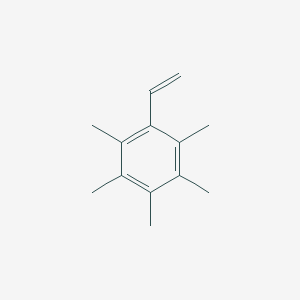
1-Ethenyl-2,3,4,5,6-pentamethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-2,3,4,5,6-pentamethylbenzene, also known as styrene pentamer, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the styrene family and is used in various industrial applications, including the production of plastics, resins, and synthetic rubber. In recent years, researchers have explored the potential of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in the field of biomedical research.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene is not fully understood. However, studies have suggested that its anti-inflammatory and antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Ethenyl-2,3,4,5,6-pentamethylbenzene exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in stimulated macrophages. Additionally, 1-Ethenyl-2,3,4,5,6-pentamethylbenzene has been shown to scavenge free radicals and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to administer in certain biological assays.
Orientations Futures
There are several future directions for the research on 1-Ethenyl-2,3,4,5,6-pentamethylbenzene. One area of interest is the development of new materials using this compound as a building block. Researchers are exploring the potential of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in the development of advanced polymers, copolymers, and composites with unique properties.
Another area of interest is the potential of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in the development of new drugs for the treatment of various diseases. Researchers are investigating the anti-inflammatory and antioxidant properties of this compound and exploring its potential as a therapeutic agent for the treatment of conditions such as arthritis, cancer, and neurodegenerative diseases.
Conclusion:
In conclusion, 1-Ethenyl-2,3,4,5,6-pentamethylbenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential as a building block for the development of new materials and as a therapeutic agent for the treatment of various diseases makes it a promising compound for future research.
Méthodes De Synthèse
The synthesis of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene can be achieved through several methods. One common method involves the reaction of pentamethylbenzene with acetylene in the presence of a catalyst. Another method involves the reaction of pentamethylbenzene with vinyl chloride in the presence of a catalyst. Both methods result in the formation of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene with high yields and purity.
Applications De Recherche Scientifique
1-Ethenyl-2,3,4,5,6-pentamethylbenzene has shown promising results in various scientific research applications. One area of interest is its potential as a building block for the development of new materials with unique properties. Researchers have synthesized polymers and copolymers using 1-Ethenyl-2,3,4,5,6-pentamethylbenzene, which exhibit exceptional thermal stability, mechanical strength, and chemical resistance.
Another area of interest is the potential of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in the field of biomedical research. Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
13324-25-9 |
|---|---|
Nom du produit |
1-Ethenyl-2,3,4,5,6-pentamethylbenzene |
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
1-ethenyl-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C13H18/c1-7-13-11(5)9(3)8(2)10(4)12(13)6/h7H,1H2,2-6H3 |
Clé InChI |
UFMLLTODLZCTMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C)C)C=C)C)C |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)C=C)C)C |
Synonymes |
2,3,4,5,6-Pentamethylstyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




